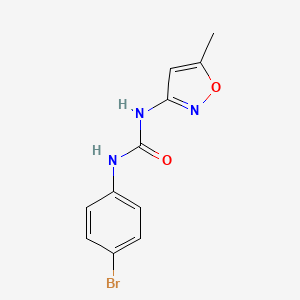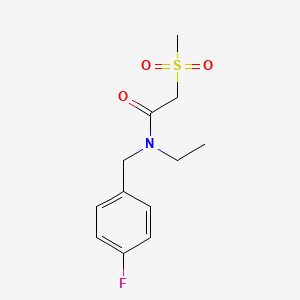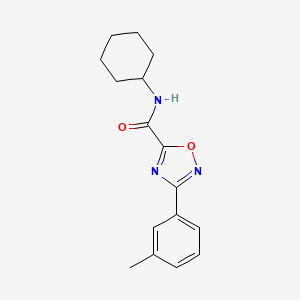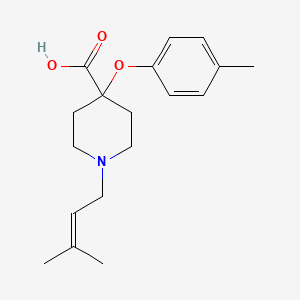![molecular formula C23H19ClN4O4 B5395572 (5E)-3-[(4-CHLOROPHENYL)METHYL]-5-{[2,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE](/img/structure/B5395572.png)
(5E)-3-[(4-CHLOROPHENYL)METHYL]-5-{[2,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-3-[(4-CHLOROPHENYL)METHYL]-5-{[2,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a chlorophenyl group, a nitrophenyl group, and an imidazolidine-2,4-dione core, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(4-CHLOROPHENYL)METHYL]-5-{[2,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach includes:
Formation of the imidazolidine-2,4-dione core: This can be achieved by reacting urea with an appropriate diketone under acidic conditions.
Introduction of the chlorophenyl group: This step involves the alkylation of the imidazolidine-2,4-dione core with a chlorophenylmethyl halide in the presence of a base.
Formation of the pyrrole ring: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a diketone reacts with an amine.
Final coupling: The synthesized pyrrole derivative is then coupled with the imidazolidine-2,4-dione intermediate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Amino derivatives: From the reduction of the nitrophenyl group.
Hydroxyl derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Industry
Materials Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (5E)-3-[(4-CHLOROPHENYL)METHYL]-5-{[2,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity. The nitrophenyl and chlorophenyl groups play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
2-Methyl-4-(trifluoromethyl)phenyl derivatives: Compounds with similar structural motifs.
Uniqueness
(5E)-3-[(4-CHLOROPHENYL)METHYL]-5-{[2,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE stands out due to its unique combination of functional groups and structural complexity, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
(5E)-3-[(4-chlorophenyl)methyl]-5-[[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O4/c1-14-11-17(15(2)27(14)19-7-9-20(10-8-19)28(31)32)12-21-22(29)26(23(30)25-21)13-16-3-5-18(24)6-4-16/h3-12H,13H2,1-2H3,(H,25,30)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXBWCXMJBZOPE-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-ACETYL-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-(2-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5395489.png)
![5-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine](/img/structure/B5395490.png)
![1-[2-(1H-imidazol-1-yl)benzyl]-2-(3-thienyl)-1H-imidazole](/img/structure/B5395496.png)
![N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5395503.png)


![2-cyclopent-2-en-1-yl-N-{2-[(dimethylamino)sulfonyl]ethyl}acetamide](/img/structure/B5395541.png)
![3-cyclopentyl-N-[1-(oxolan-2-yl)ethyl]propanamide](/img/structure/B5395546.png)


![2-(4-chloro-1H-pyrazol-1-yl)-N-[2-(1H-imidazol-1-yl)benzyl]propanamide](/img/structure/B5395570.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide](/img/structure/B5395580.png)
![5-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-3-METHYL-5-OXOPENTANOIC ACID](/img/structure/B5395584.png)
![METHYL 4-[4-(TRIFLUOROMETHYL)BENZAMIDO]BENZOATE](/img/structure/B5395587.png)
